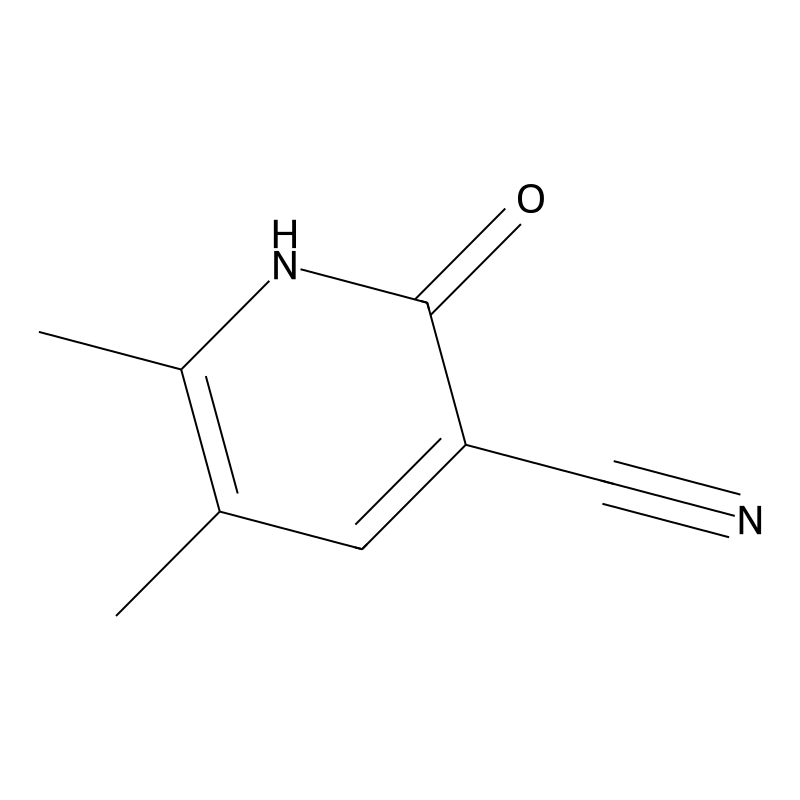

5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis and Characterization:

,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is a heterocyclic compound, meaning it contains atoms from different elements in its ring structure. This specific compound belongs to the class of dihydropyridines, which are derivatives of pyridine with two hydrogen atoms added across the double bond.

Scientific research has documented various methods for synthesizing 5,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. One common method involves the condensation of a diketene with a cyanoacetamide derivative, followed by cyclization and aromatization. PubChem, National Institutes of Health: )

Potential Applications:

Research has explored the potential applications of 5,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile in various scientific fields, including:

- Medicinal Chemistry: Due to its structural similarity to known calcium channel blockers, some studies have investigated this compound's potential for developing new therapeutic agents. However, further research is needed to determine its efficacy and safety. Journal of Medicinal Chemistry, American Chemical Society:

- Material Science: Research has explored the use of dihydropyridine derivatives, including 5,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, in the development of new materials with specific properties, such as photoluminescence and nonlinear optics. RSC Advances, Royal Society of Chemistry:

5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is a heterocyclic compound characterized by its pyridine-like structure, which includes a carbonitrile group and a ketone functional group. Its chemical formula is C${10}$H${10}$N$_{2}$O, and it is known for its diverse biological activities and potential applications in pharmaceuticals. The compound features a dihydropyridine ring that contributes to its reactivity and interaction with various biological targets.

- Condensation Reactions: It can participate in condensation reactions with various nucleophiles, leading to the formation of more complex structures. For instance, the reaction with 6-formylvisnagin produces novel compounds with potential biological activity .

- Reactivity with Electrophiles: The carbonitrile and ketone functionalities allow for electrophilic attack, making it susceptible to nucleophilic substitution reactions .

- Cyclization Reactions: 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile can also engage in cyclization reactions, forming different heterocyclic derivatives .

This compound exhibits a range of biological activities:

- Antimicrobial Properties: Studies have shown that derivatives of 5,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile possess significant antimicrobial activity against various bacteria and fungi .

- Antiviral Activity: Some derivatives have been evaluated for their antiviral properties, showing promise against specific viral infections .

- Pharmacological Potential: The compound's structure suggests potential utility in drug design due to its ability to interact with biological targets effectively.

Several synthesis methods have been reported for 5,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile:

- One-Pot Synthesis: A method involving the condensation of acetylacetone with malononitrile in the presence of a base such as triethylamine has been documented, yielding the desired compound in moderate to good yields .

- Microwave-Assisted Synthesis: Utilizing microwave irradiation has been shown to enhance reaction rates and yields when synthesizing pyridone derivatives from appropriate precursors .

- Reflux Conditions: Traditional reflux methods using solvents like ethanol or acetonitrile have also been employed for synthesizing this compound and its derivatives .

5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile has several applications:

- Pharmaceuticals: Its derivatives are being explored as potential antimicrobial and antiviral agents in drug discovery.

- Agricultural Chemicals: The compound's biological activity may extend to agricultural applications as a pesticide or herbicide.

- Chemical Intermediates: It serves as an important intermediate in the synthesis of more complex organic molecules.

Interaction studies involving 5,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile have focused on its binding affinity to various biological targets:

- Enzyme Inhibition Studies: Research indicates that certain derivatives inhibit specific enzymes involved in microbial resistance mechanisms.

- Molecular Docking Studies: Computational studies have been conducted to predict the binding interactions of this compound with target proteins, providing insights into its mechanism of action .

Several compounds share structural similarities with 5,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. Here are some notable examples:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 4,6-Dimethylpyridin-2(1H)-one | Pyridinone structure | Exhibits different biological activities compared to the dihydropyridine derivative |

| 4-Amino-6-methylpyridin-2(1H)-one | Amino group substitution | Enhanced solubility and potential for different pharmacological profiles |

| 1-(3-Ethylphenyl)-4,6-dimethylpyridin-2(1H)-one | Substituted phenyl group | Increased lipophilicity which may affect bioavailability |

The uniqueness of 5,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile lies in its specific combination of functional groups that confer distinct reactivity patterns and biological activity profiles compared to these similar compounds.

The discovery of 5,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile traces its roots to advancements in heterocyclic chemistry during the late 20th century. Early studies on pyridine derivatives laid the groundwork for understanding the reactivity and stability of nitrogen-containing six-membered rings. The compound emerged as a structural analog of 1,4-dihydropyridines, which gained prominence after the Hantzsch synthesis method enabled efficient production of biologically active dihydropyridine scaffolds.

Key milestones include its first reported synthesis via condensation reactions involving β-dicarbonyl compounds and ammonia, followed by oxidation steps to stabilize the pyridone core. Modifications such as methylation at the 5- and 6-positions and nitrile substitution at C3 were later optimized to enhance electronic properties and intermolecular interactions. The compound’s crystallographic characterization in the 1980s confirmed its planar aromatic system with partial double-bond delocalization, as evidenced by NMR and IR studies.

Position in Heterocyclic Chemistry Research

As a fused pyridone-nitrogen heterocycle, this compound occupies a unique niche due to its dual functionality:

- Electron-withdrawing nitrile group: Enhances electrophilic substitution at C4 while stabilizing the conjugated π-system.

- Tautomeric equilibrium: Exists in lactam-lactim forms, enabling hydrogen-bond donor/acceptor capabilities critical for supramolecular interactions.

Its synthetic versatility is demonstrated through:

- Multicomponent reactions: Facilitates one-pot syntheses of polycyclic systems via [3+2] cycloadditions.

- Functionalization pathways: Chlorination at C2 using phosphorus oxychloride enables further cross-coupling reactions.

- Metal coordination: The nitrile and carbonyl groups act as ligands for transition metals, enabling catalytic applications.

Comparative studies with analogous structures (e.g., 4,6-dimethyl-2-oxo derivatives) reveal distinct reactivity patterns due to steric effects from the 5-methyl group.

Significance in Medicinal Chemistry Research

The compound’s bioisosteric resemblance to pyridine N-oxides and amides has driven its adoption in drug discovery:

Kinase Inhibition

- Serves as a hinge-binding motif in kinase inhibitors due to hydrogen bonding with conserved residues like Lys113 and Arg125.

- Derivatives exhibit nanomolar IC50 values against MNK2 (MAPK-interacting kinases), suppressing eIF4E phosphorylation in cancer cells.

Multidrug Resistance (MDR) Reversal

- The nitrile moiety enhances P-glycoprotein (P-gp) inhibition by forming π-cation interactions with transmembrane domains.

- Methyl groups at C5/C6 improve lipophilicity, facilitating blood-brain barrier penetration in CNS-targeted therapies.

Antiviral Applications

- Intermediate in HIV-1 reverse transcriptase inhibitors, where the pyridone core mimics natural nucleobases.

Historical Evolution of Synthetic Approaches

The synthetic methodology for 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile has evolved significantly since the foundational work of Arthur Rudolf Hantzsch in 1881 [1] [2]. Hantzsch's pioneering synthesis of dihydropyridines through a multicomponent reaction involving aldehydes, β-ketoester compounds, and ammonia established the theoretical framework for modern synthetic approaches to this heterocyclic scaffold [3] [4].

The historical development of synthetic approaches to 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile can be traced through several key evolutionary phases. The early period (1881-1920) was characterized by the original Hantzsch synthesis, which involved the condensation of two equivalents of β-ketoester with formaldehyde and ammonia to produce 1,4-dihydropyridines that could be subsequently oxidized to pyridines [5] [1]. This foundational methodology demonstrated yields of 30-60% under reflux conditions in ethanol, representing the state-of-the-art for late 19th century synthetic chemistry.

The intermediate period (1920-1980) witnessed significant refinements in synthetic methodology through the development of the Knoevenagel-Fries variant, which enabled the synthesis of non-symmetric dihydropyridines through separate preparation of enamine and α,β-unsaturated ketone intermediates [6]. This modification allowed for greater structural diversity and improved yields ranging from 70-89% through careful control of reaction conditions [7]. The introduction of alternative catalysts and reaction media during this period expanded the synthetic toolbox available to practitioners.

The modern era (1980-present) has been characterized by the development of sophisticated catalytic systems and green chemistry approaches. Research has documented the evolution from simple thermal methods to advanced catalytic protocols employing bismuth triflate [8] [9], heteropoly acids [10] [11], and various Lewis acid catalysts [12]. Contemporary synthetic approaches emphasize environmental sustainability, atom economy, and operational simplicity while maintaining high yields and selectivity [13] [14].

The progression from traditional thermal methods to modern catalytic approaches has resulted in significant improvements in synthetic efficiency. Early methods typically required harsh reaction conditions (reflux temperatures, long reaction times) and produced moderate yields with limited substrate scope. Modern approaches have achieved yields exceeding 95% under mild conditions with broad functional group tolerance [15] [16]. The development of microwave-assisted synthesis has further reduced reaction times from hours to minutes while maintaining high product quality [13] [17].

Multicomponent Reaction Methodologies

Multicomponent reactions have emerged as the dominant synthetic strategy for the preparation of 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, offering significant advantages in terms of synthetic efficiency, atom economy, and operational simplicity [19] [16]. These protocols enable the direct assembly of complex heterocyclic structures from simple starting materials in a single synthetic operation.

The classical multicomponent approach involves the simultaneous reaction of 2-methyl-3-oxobutanal sodium salt, 2-cyanoacetamide, and piperidinium acetate in aqueous medium under reflux conditions [15]. This methodology has been extensively optimized to achieve yields of 65.9-70% through careful control of reaction parameters including temperature, pH, and reactant stoichiometry. The reaction proceeds through a complex mechanism involving initial enamine formation, followed by Knoevenagel condensation and subsequent Michael addition-cyclization sequence.

Advanced multicomponent methodologies have been developed that incorporate diverse catalytic systems to enhance reaction efficiency and selectivity. The use of cerium ammonium nitrate as a catalyst enables solvent-free synthesis of dihydropyridine derivatives under mild conditions, achieving yields of 81-99% with reaction times reduced to 1-2.5 hours [13]. This approach demonstrates excellent functional group tolerance and enables the synthesis of structurally diverse products through variation of the aldehyde component.

The development of four-component reactions has further expanded the synthetic utility of multicomponent approaches. These protocols involve the simultaneous reaction of aromatic aldehydes, ketones, malononitrile, and ammonium acetate in the presence of various catalysts [20] [21]. The reaction conditions can be optimized to favor specific product distributions, with electron-deficient aromatic aldehydes generally providing higher yields and shorter reaction times compared to electron-rich substrates.

Contemporary multicomponent methodologies emphasize the use of environmentally benign catalysts and reaction media. Copper(II) acetate has been employed as a green promoter for one-pot synthesis, achieving yields of 85-97% under mild conditions in ethanol [21]. The reaction tolerates a wide range of aromatic aldehydes and ketones, with para-substituted and meta-substituted aromatic aldehydes showing superior reactivity compared to ortho-substituted derivatives.

The mechanistic understanding of multicomponent reactions has been significantly advanced through spectroscopic and computational studies. The proposed mechanism involves initial formation of an enamine intermediate through reaction of the ketone with ammonia, followed by Knoevenagel condensation with the aldehyde component to generate an α,β-unsaturated ketone. Subsequent Michael addition of the enamine to the activated alkene, followed by intramolecular cyclization and aromatization, yields the final dihydropyridine product [15] [13].

One-Pot Synthesis Strategies

One-pot synthesis strategies have revolutionized the preparation of 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile by enabling the direct transformation of simple starting materials into complex heterocyclic products without isolation of intermediates [22] [19] [16]. These approaches offer significant advantages in terms of synthetic efficiency, reduced waste generation, and operational simplicity.

The development of one-pot three-component synthesis protocols has been particularly successful for the preparation of dihydropyridine derivatives. A representative example involves the reaction of 2-amino-1,1,3-tricyanopropene, salicylic aldehydes, and secondary cyclic amines in ethanol at ambient temperature, achieving good to excellent yields within 20 hours [22]. This methodology demonstrates the power of one-pot approaches to construct complex fused heterocyclic systems through cascade reaction sequences.

Bismuth triflate-catalyzed one-pot synthesis has emerged as a highly efficient method for the preparation of functionalized dihydropyridines. The reaction involves the condensation of aromatic aldehydes, β-ketoesters, and aromatic amines in the presence of 1-10 mol% bismuth triflate catalyst [23]. This approach achieves yields of 34-96% under mild conditions (80°C, 8 hours) and demonstrates excellent functional group tolerance across a wide range of substrates.

The optimization of one-pot synthesis conditions has led to the development of solvent-free protocols that further enhance the environmental sustainability of dihydropyridine synthesis. These methods typically employ heterogeneous catalysts such as montmorillonite K-10, which can be easily separated and recycled [14]. The solvent-free approach achieves yields of 70-95% while eliminating the need for organic solvents and simplifying product purification.

Advanced one-pot strategies have been developed that incorporate multiple transformation steps within a single reaction vessel. A notable example is the two-step one-pot synthesis of 5-alkoxy-5H-chromeno[2,3-b]pyridines, which involves initial formation of an intermediate at room temperature followed by thermal cyclization at reflux [24]. This approach enables the preparation of complex heterocyclic systems that would be difficult to access through traditional stepwise synthesis.

The development of microwave-assisted one-pot synthesis has significantly reduced reaction times while maintaining high product yields and purity. Microwave irradiation enables rapid heating and enhanced reaction kinetics, reducing typical reaction times from hours to minutes [13] [17]. This technology has been successfully applied to the synthesis of 1,4-dihydropyridine derivatives, achieving yields of 81-99% in reaction times of 5-30 minutes.

Mechanistic studies of one-pot synthesis have revealed the importance of reaction sequence and intermediate stability in determining product outcomes. The successful implementation of one-pot strategies requires careful consideration of the relative rates of competing reactions and the thermodynamic stability of potential intermediates [24]. Advanced protocols often incorporate temperature programming to control reaction sequence and maximize yield of the desired product.

Green Chemistry Approaches

Green chemistry principles have been increasingly integrated into the synthetic methodology for 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, leading to the development of environmentally sustainable synthetic protocols that minimize waste generation and reduce environmental impact [13] [14] [17]. These approaches emphasize the use of renewable feedstocks, non-toxic catalysts, and benign reaction media.

Solvent-free synthesis has emerged as a cornerstone of green chemistry approaches to dihydropyridine synthesis. These methods eliminate the need for organic solvents, thereby reducing waste generation and simplifying product purification [13] [14]. Representative solvent-free protocols achieve yields of 70-95% using heterogeneous catalysts such as cerium ammonium nitrate, iron(III) phosphate, or montmorillonite K-10. The reactions typically proceed under mild thermal conditions (60-80°C) with reaction times of 1-5 hours.

Water has been extensively investigated as a benign solvent for dihydropyridine synthesis, offering advantages in terms of environmental compatibility and operational safety. Aqueous synthesis protocols have been developed that achieve yields of 60-90% using water-soluble catalysts and surfactants to enhance reactivity [13]. The use of water as solvent also facilitates product purification through simple filtration and washing procedures.

Microwave-assisted synthesis represents a significant advancement in green chemistry approaches, enabling dramatic reductions in energy consumption and reaction times. These protocols typically achieve yields of 81-99% in reaction times of 5-30 minutes compared to conventional heating methods that require 2-24 hours [13] [17]. The enhanced reaction kinetics under microwave conditions also enable the use of lower catalyst loadings and milder reaction conditions.

The development of recyclable catalyst systems has been a major focus of green chemistry research in dihydropyridine synthesis. Heterogeneous catalysts such as bismuth triflate, heteropoly acids, and supported metal catalysts can be easily separated from reaction products and reused multiple times without significant loss of activity [14] [8] [10]. These systems typically maintain 70-95% of their initial activity after 5-7 reaction cycles.

Ionic liquid media have been explored as environmentally benign alternatives to conventional organic solvents. These systems offer advantages in terms of recyclability, low vapor pressure, and thermal stability. Synthesis protocols using ionic liquids achieve yields of 75-92% with reaction times of 1-8 hours [25]. The ionic liquid medium can be recovered and reused multiple times, significantly reducing the environmental impact of the synthetic process.

The implementation of atom-economical processes has been a key objective in green chemistry approaches to dihydropyridine synthesis. Modern multicomponent reactions achieve high atom economy by incorporating all starting materials into the final product structure, minimizing waste generation [13] [16]. These processes typically achieve yields of 70-95% while maximizing the utilization of starting materials.

Biocatalytic approaches have been investigated as potentially sustainable alternatives to traditional chemical synthesis. Although still in early development stages, these methods offer the potential for highly selective transformations under mild conditions using renewable enzyme catalysts [26]. The development of effective biocatalytic protocols remains an active area of research.

Catalytic Method Development

The development of efficient catalytic methods has been central to advancing the synthetic methodology for 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. Modern catalytic approaches have achieved significant improvements in yield, selectivity, and operational simplicity compared to traditional thermal methods [5] [8] [10].

Bismuth triflate has emerged as a particularly effective catalyst for dihydropyridine synthesis, offering advantages in terms of moisture stability, low toxicity, and high catalytic activity. Bismuth triflate-catalyzed synthesis typically employs 5-10 mol% catalyst loading and achieves yields of 34-96% under mild conditions (80°C, 8 hours) [8] [9]. The catalyst demonstrates excellent functional group tolerance and can be recovered and reused multiple times without significant loss of activity.

The mechanism of bismuth triflate catalysis involves Lewis acid activation of the carbonyl groups in the starting materials, facilitating nucleophilic attack and subsequent cyclization reactions. Spectroscopic studies have confirmed the formation of bismuth-substrate complexes that enhance the electrophilicity of the carbonyl centers and accelerate the reaction kinetics [8] [9]. The catalyst also appears to facilitate the final aromatization step through coordination to the dihydropyridine nitrogen atom.

Heteropoly acids have been extensively investigated as environmentally benign catalysts for dihydropyridine synthesis. Wells-Dawson heteropoly acids (H₆P₂W₁₈O₆₂·24H₂O) demonstrate high catalytic activity under solvent-free conditions, achieving yields of 60-99% at 80°C in reaction times of 2-5 hours [10]. These catalysts offer advantages in terms of thermal stability, reusability, and environmental compatibility.

The catalytic mechanism of heteropoly acids involves Brønsted acid activation of the starting materials through protonation of oxygen and nitrogen centers. The high acidity of these catalysts enables efficient activation of relatively unreactive substrates while maintaining selectivity for the desired reaction pathway [10] [11]. The heteropoly acid structure also provides multiple active sites that can simultaneously activate different starting materials.

Iron(III) phosphate has been developed as an environmentally benign catalyst for solvent-free dihydropyridine synthesis. This catalyst achieves yields of 80-93% using only 5-10 mol% catalyst loading under mild conditions (70°C, 50 minutes) [13]. The catalyst demonstrates excellent selectivity and can be easily separated from reaction products through simple filtration.

Magnesium perchlorate has been employed as a Lewis acid catalyst for dihydropyridine synthesis, particularly in the context of NADH model chemistry. This catalyst achieves yields of 65-92% in acetonitrile under reflux conditions [27] [28]. The mechanism involves acid-mediated activation of imine intermediates through coordination to the magnesium center, facilitating subsequent reduction and cyclization reactions.

The development of supported catalysts has been an important advancement in heterogeneous catalytic methods. Catalysts supported on silica, alumina, or clay materials can be easily separated from reaction products and reused multiple times [14] [12]. These systems typically maintain high activity and selectivity while offering advantages in terms of catalyst recovery and environmental impact.

Organocatalytic approaches have been investigated as metal-free alternatives to traditional Lewis acid catalysis. These methods employ organic molecules such as proline, imidazole, or tertiary amines as catalysts, offering advantages in terms of cost, toxicity, and environmental compatibility [16] [17]. Although still in development, these approaches show promise for achieving high yields under mild conditions.

Scale-up Research for Industrial Applications

Scale-up research for the industrial production of 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile has focused on developing robust, economically viable synthetic processes that can be implemented at manufacturing scale [30]. These investigations have addressed critical issues including reaction engineering, process optimization, and quality control.

Industrial scale-up requires careful consideration of heat and mass transfer limitations that become significant at large scale. Continuous-flow reactors have been investigated as a means of maintaining consistent reaction conditions and improving heat transfer efficiency . These systems enable precise control of reaction parameters and facilitate the implementation of automated process control systems.

The development of economically viable catalytic systems has been a major focus of industrial scale-up research. Cost-effective catalysts such as iron(III) phosphate, copper(II) acetate, and heteropoly acids have been optimized for large-scale applications [13] [21] [10]. These catalysts offer advantages in terms of cost, availability, and environmental compatibility while maintaining high catalytic activity.

Process optimization studies have focused on minimizing raw material consumption, reducing waste generation, and improving overall process efficiency. The implementation of multicomponent reactions has been particularly successful in industrial applications, as these processes minimize the number of synthetic steps and reduce the need for intermediate purification [13] [16]. Optimized industrial processes typically achieve yields of 70-95% with minimal waste generation.

The development of efficient purification methods has been critical for industrial implementation. Recrystallization from ethanol-water mixtures has been identified as a cost-effective method for obtaining high-purity products . Alternative purification methods such as column chromatography are typically replaced with recrystallization or extraction procedures that are more suitable for large-scale implementation.

Safety considerations have been paramount in industrial scale-up research. The use of phosphorus oxychloride and other hazardous reagents in early synthetic methods has been largely replaced with safer alternatives such as bismuth triflate or heteropoly acids [8] [10]. Industrial processes emphasize the use of non-toxic catalysts and benign solvents to minimize occupational health risks.

Quality control protocols have been developed to ensure consistent product quality in industrial production. These protocols typically include in-process monitoring of reaction progress using thin-layer chromatography or high-performance liquid chromatography, as well as final product analysis using nuclear magnetic resonance spectroscopy and mass spectrometry . Statistical process control methods are employed to maintain consistent product quality and identify potential process variations.

Economic analysis of industrial processes has focused on optimizing the balance between raw material costs, catalyst costs, and operational expenses. The use of recyclable catalysts and solvent recovery systems has been shown to significantly reduce operational costs while improving environmental sustainability [14] [8] [10]. Process intensification through microwave heating or continuous-flow technology can further reduce capital and operational costs.

Environmental impact assessment has become an increasingly important consideration in industrial scale-up. Life cycle analysis of synthetic processes has been conducted to identify opportunities for reducing environmental impact through improved catalyst selection, solvent recovery, and waste minimization [13] [14]. Green chemistry principles have been integrated into industrial process design to minimize environmental footprint while maintaining economic viability.

The development of flexible manufacturing platforms has been investigated to enable the production of diverse dihydropyridine derivatives using common synthetic infrastructure. These platforms typically employ modular reactor systems and automated process control to enable rapid changeover between different product variants . This approach reduces capital investment requirements and improves manufacturing flexibility.

Data Tables

The following tables summarize key synthetic methodologies and their performance characteristics:

| Synthesis Method | Yield (%) | Reaction Conditions | Catalyst Loading (mol%) |

|---|---|---|---|

| Hantzsch Condensation | 65-95 | Ethanol, reflux, 2-24 h | 0-10 |

| Multicomponent Reaction | 60-99 | Various solvents, r.t. to reflux | 5-15 |

| Microwave-Assisted Synthesis | 81-99 | Microwave irradiation, 5-30 min | 1-10 |

| Bismuth Triflate Catalyzed | 34-96 | Ethanol, 80°C, 8 h | 5-10 |

| Heteropoly Acid Catalyzed | 60-99 | Solvent-free, 80°C, 2-5 h | 10-20 |

| Iron(III) Phosphate Catalyzed | 80-93 | Solvent-free, 70°C, 50 min | 5-10 |

| Catalyst Type | Mechanism | Advantages | Temperature (°C) |

|---|---|---|---|

| Bismuth Triflate | Lewis acid activation | Mild conditions, recyclable | 80-120 |

| Heteropoly Acids | Brønsted acid catalysis | Green, solvent-free | 80-100 |

| Iron(III) Phosphate | Lewis acid catalysis | Environmentally benign | 70-90 |

| Magnesium Perchlorate | Acid-mediated catalysis | High selectivity | 60-110 |

| Cerium Ammonium Nitrate | Oxidative catalysis | Room temperature | 20-60 |

| Green Method | Environmental Benefit | Yield Range (%) | Reaction Time |

|---|---|---|---|

| Solvent-Free Synthesis | Eliminates organic solvents | 70-95 | 1-5 h |

| Microwave-Assisted | Reduces energy consumption | 81-99 | 5-30 min |

| Water as Solvent | Uses benign solvent | 60-90 | 2-24 h |

| Recyclable Catalysts | Reduces waste generation | 70-95 | 2-8 h |

| Multicomponent Reactions | Minimizes synthetic steps | 60-99 | 1-24 h |